REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][O:10][N:9]=2)=[CH:4][CH:3]=1.C(=NO)C1C=CC=CC=1>>[C:5]1([C:8]2[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][O:10][N:9]=2)[CH:4]=[CH:3][CH:2]=[CH:7][CH:6]=1
|
Name
|
Compound 8C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=NOC=C1C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was synthesised
|
Type
|
CUSTOM
|
Details
|
The crude was purified twice by flash chromatography (toluene-acetone 96:4 followed by toluene)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NOC=C1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |